molecular formula C8H5BrClNO2S B2678230 7-bromo-1H-indole-3-sulfonyl chloride CAS No. 2137914-27-1

7-bromo-1H-indole-3-sulfonyl chloride

Cat. No.: B2678230
CAS No.: 2137914-27-1
M. Wt: 294.55
InChI Key: HLVQLJCNXJLORN-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5BrClNO2S and its molecular weight is 294.55. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-1H-indole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQLJCNXJLORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indole-3-sulfonyl chloride, with CAS registry number 2137914-27-1, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, combining the privileged indole scaffold with a reactive sulfonyl chloride moiety, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physical properties, safety data, and its strategic importance in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

The indole ring system is a core component of numerous biologically active compounds, both natural and synthetic. The introduction of a bromine atom at the 7-position and a sulfonyl chloride group at the 3-position functionalizes the indole core for diverse chemical transformations. A recent patent has identified 7-bromo-1H-indole-3-sulfonyl chloride as a commercially available intermediate, underscoring its relevance and accessibility for research and development.[1] This guide aims to equip researchers with the essential knowledge to handle and utilize this compound effectively and safely in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis. While comprehensive experimental data for 7-bromo-1H-indole-3-sulfonyl chloride is not widely published, the following table summarizes its key identifiers.

PropertyValueSource
CAS Number 2137914-27-1Sigma-Aldrich
IUPAC Name 7-bromo-1H-indole-3-sulfonyl chlorideSigma-Aldrich
Molecular Formula C₈H₅BrClNO₂SSigma-Aldrich
Molecular Weight 294.56 g/mol PubChem[2]

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific research applications.

Safety Data Sheet (SDS) Analysis

Hazard Identification:

  • Corrosive: Sulfonyl chlorides are known to be corrosive and can cause severe skin burns and eye damage upon contact.[3][4]

  • Moisture Sensitive: This compound is likely to react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.

  • Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6]

  • Harmful if Swallowed or Inhaled: Similar to its precursor, 7-bromo-1H-indole, it is expected to be harmful if ingested or inhaled.[6]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or vapors.

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

    • Keep away from water and other incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and sulfonyl chloride functionalities on the indole scaffold makes 7-bromo-1H-indole-3-sulfonyl chloride a valuable intermediate in the synthesis of targeted therapeutics.

Precursor to Antitumor Agents and Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors, a class of drugs that block the action of specific enzymes involved in cell growth and proliferation. The precursor to the title compound, 7-bromo-1H-indole, is recognized for its role in the synthesis of antitumor agents and kinase inhibitors. This suggests that 7-bromo-1H-indole-3-sulfonyl chloride is a key reagent for introducing the indole-3-sulfonamide moiety into potential drug candidates, a common pharmacophore in this therapeutic area.

Synthesis of Antitubercular Agents

Research has highlighted the potential of 7-sulfonyl indoles as inhibitors of Mycobacterium tuberculosis. The sulfonyl group at the 7-position of the indole ring has been identified as a key feature for biological activity. While this research focuses on the final 7-sulfonyl indole products, 7-bromo-1H-indole-3-sulfonyl chloride can serve as a starting material or a related structural motif in the exploration of novel antitubercular agents.

Synthetic Workflow: Conceptual Pathway

The following diagram illustrates a conceptual synthetic workflow where 7-bromo-1H-indole-3-sulfonyl chloride can be utilized to generate a diverse library of sulfonamide derivatives for screening in drug discovery programs.

G A 7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1) C Sulfonamide Formation A->C Reactant B Primary or Secondary Amine (R1R2NH) B->C Reactant D 7-Bromo-1H-indole-3-sulfonamide Derivative C->D Product E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling at C7-Br) D->E Substrate F Diverse Library of Potential Drug Candidates E->F Leads to

Caption: Conceptual workflow for the synthesis of diverse drug candidates from 7-bromo-1H-indole-3-sulfonyl chloride.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a general, illustrative protocol for the synthesis of a sulfonamide derivative from 7-bromo-1H-indole-3-sulfonyl chloride. Note: This is a conceptual protocol and must be adapted and optimized for specific substrates and reaction conditions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 7-bromo-1H-indole-3-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-1H-indole-3-sulfonamide derivative.

Conclusion

7-Bromo-1H-indole-3-sulfonyl chloride is a valuable and commercially available building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in constructing molecules targeted at cancer and infectious diseases makes it a compound of significant interest to the drug discovery community. While a comprehensive dataset of its physical and safety properties is yet to be fully established in the public literature, a cautious and informed approach, based on the known reactivity of sulfonyl chlorides and related indole compounds, will enable researchers to safely and effectively harness its synthetic potential.

References

  • ORMS. Safety Data Sheet. (2016). [Link]

  • PubChem. 7-bromo-1-methyl-1h-indole-3-sulfonyl chloride. [Link]

  • Google Patents.
  • Chem Pure. 7-bromo-1H-indole-3-sulfonamide, 95%. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Nucleophilic Substitution Protocols for Indole-3-Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole-3-sulfonyl chlorides are critical electrophilic synthons in the development of 5-HT6 receptor antagonists, antiviral agents, and antimigraine therapeutics. However, their high reactivity and susceptibility to hydrolysis present reproducibility challenges. This guide details optimized protocols for nucleophilic substitution at the sulfonyl center, focusing on the synthesis of sulfonamides and sulfonates. We provide a self-validating workflow that integrates in situ generation of the unstable sulfonyl chloride precursor with immediate nucleophilic trapping, ensuring high yields and purity.

Introduction & Chemical Rationale

The indole-3-sulfonyl moiety is a pharmacophore found in numerous bioactive compounds. The sulfonyl group at the C3 position acts as a rigid linker and a hydrogen bond acceptor/donor (in sulfonamides), modulating the electronic properties of the indole ring.

The Stability Paradox

Unlike benzenesulfonyl chlorides, indole-3-sulfonyl chlorides are significantly less stable. The electron-rich indole nitrogen (N1) donates electron density into the ring, making the C3-sulfonyl bond labile under acidic conditions (desulfonylation) and the sulfonyl chloride itself highly prone to hydrolysis by ambient moisture.

Key Chemical Challenges:

  • Hydrolysis: The electrophilic sulfur atom is attacked by water faster than in phenyl analogs, converting the reagent back to the sulfonic acid (unreactive to amines without activation).

  • N1-Protonation: In the presence of strong acids (generated during chlorosulfonation), the indole C3 position is the thermodynamic trap, but improper quenching can lead to polymerization.

  • Regioselectivity: While C3 is the preferred site for electrophilic aromatic substitution (SEAr) to form the chloride, subsequent nucleophilic substitution must prevent N1-alkylation/sulfonylation if the indole nitrogen is unprotected.

Mechanistic Principles

The reaction follows an associative


-like mechanism at the sulfur atom. The nucleophile (amine or alcohol) attacks the sulfur center, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.
Reaction Pathway Diagram[1]

G Start Indole-3-Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate Start->TS Attack at S Nu Nucleophile (R-NH2 or R-OH) Nu->TS Base Base (Pyridine/TEA) Byprod HCl Salt Base->Byprod Scavenges H+ Prod Indole-3-Sulfonamide / Sulfonate TS->Prod Cl- Departure TS->Byprod

Figure 1: Mechanistic pathway for nucleophilic substitution at the sulfonyl center. The base is critical for driving the equilibrium by neutralizing the generated HCl.

Pre-Protocol: Preparation of Indole-3-Sulfonyl Chloride

Note: Due to instability, it is best to generate this reagent fresh. Commercially available stocks should be tested for hydrolysis (formation of sulfonic acid) by TLC before use.

Reagents:

  • Indole (1.0 equiv)

  • Chlorosulfonic acid (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or neat (if carefully controlled).

Procedure:

  • Dissolve indole in anhydrous DCM (0.5 M) under

    
     atmosphere.
    
  • Cool the solution to 0°C . Causality: Cooling prevents exothermic polymerization of the indole.

  • Add chlorosulfonic acid dropwise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench (Critical): Pour the reaction mixture onto crushed ice carefully.

  • Isolation: Extract immediately with EtOAc or DCM. Wash with cold brine. Dry over

    
     and concentrate in vacuo below 40°C.
    
    • Checkpoint: The product should be a solid. Use immediately in the next step.

Core Protocol 1: Synthesis of Indole-3-Sulfonamides (Aminolysis)

This is the primary method for generating 5-HT6 antagonists.

Experimental Workflow

Workflow Step1 1. Preparation Step2 2. Activation (0°C) Step1->Step2 Det1 Dissolve Amine (1.1 eq) in DCM/Pyridine Step1->Det1 Step3 3. Coupling (RT) Step2->Step3 Det2 Add Indole-3-Sulfonyl Chloride (Solid or Solution) slowly Step2->Det2 Step4 4. Workup & Purification Step3->Step4 Det3 Monitor TLC (Disappearance of Chloride) Step3->Det3 Det4 Acid Wash (1N HCl) to remove Pyridine Step4->Det4

Figure 2: Step-by-step workflow for the aminolysis of indole-3-sulfonyl chloride.

Detailed Procedure

Reagents:

  • Indole-3-sulfonyl chloride (1.0 equiv)[1]

  • Amine (Primary or Secondary) (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

    • Note: Pyridine acts as both a base and a nucleophilic catalyst. If using TEA, add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Addition: Cool the amine solution to 0°C . Add the freshly prepared Indole-3-sulfonyl chloride portion-wise (solid) or dropwise (if dissolved in minimal DCM).

    • Causality: Adding the electrophile to the nucleophile ensures the amine is always in excess locally, preventing side reactions.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Validation: Monitor by TLC. The sulfonyl chloride (usually higher

      
      ) should disappear. A new, more polar spot (sulfonamide) should appear.
      
  • Workup:

    • Dilute with DCM.

    • Wash 1: 1N HCl (aq) or 10% Citric Acid. Purpose: This protonates the excess pyridine/amine, moving them into the aqueous layer.

    • Wash 2: Sat.

      
       (removes any hydrolyzed sulfonic acid).
      
    • Wash 3: Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane or purify via silica gel chromatography (typically MeOH/DCM gradients).
    

Core Protocol 2: Synthesis of Indole-3-Sulfonates (Esterification)

Reaction with alcohols is slower than with amines and often requires stronger activation.

Reagents:

  • Indole-3-sulfonyl chloride (1.0 equiv)[1]

  • Alcohol (R-OH) (1.2 equiv)

  • Base: DABCO (1.5 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or Acetonitrile (

    
    )
    

Procedure:

  • Dissolve the alcohol and DABCO in DCM.

  • Cool to 0°C.

  • Add Indole-3-sulfonyl chloride.[1][2]

  • Stir at RT for 6–12 hours.

    • Optimization: If the reaction is sluggish, heat to reflux in

      
       (Acetonitrile).
      
  • Workup: Wash with water and brine. Avoid strong acid washes if the sulfonate ester is acid-sensitive.

Troubleshooting & Optimization (The Self-Validating System)

Use this table to diagnose failure modes during the reaction.

ObservationProbable CauseCorrective Action
Low Yield / Recovery of Indole Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use fresh

for precursor synthesis. Quench precursor synthesis on ice, not water.
Multiple Spots on TLC N1-Sulfonylation (Bis-sulfonylation)Use strictly 1.0 equiv of sulfonyl chloride. Ensure amine is in excess. Consider N-protecting the indole (e.g., N-Tosyl) prior to reaction.
Dark/Black Reaction Mixture Polymerization of IndoleTemperature too high during addition. Keep at 0°C. Exclude light if possible.
Product Soluble in Aqueous Layer Formation of Sulfonic Acid saltThe workup was too basic. Acidify carefully to precipitate, or use organic extraction from neutral pH.

References

  • Synthesis of Indole-3-sulfonyl chlorides

    • Sigma-Aldrich Technical Data. "1H-Indole-3-sulfonyl chloride Properties and Handling."
    • (Representative commercial source for stability data).

  • Sulfonamide Synthesis Methodology

    • Bahrami, K., et al. (2009).[3] "Direct oxidative conversion of thiol derivatives to sulfonyl chlorides and sulfonamides."[3] Journal of Organic Chemistry.

  • Indole Reactivity & 5-HT6 Antagonists: Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today. Context: Describes the utility of the indole-sulfonyl moiety in drug design.
  • Mechanistic Insights on Sulfonyl Chlorides

    • Organic Chemistry Portal.[3] "Sulfonamide Synthesis: Recent Literature."[3][4][5]

  • General Protocol Verification: Create a control reaction using Benzenesulfonyl chloride to verify amine reactivity if the indole deriv

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-bromo-1H-indole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Indole-Sulfonamide Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the indole nucleus has emerged as a "privileged scaffold" due to its ability to mimic the purine core of ATP and establish key interactions within the kinase active site.[1][3] When combined with a sulfonamide moiety, the resulting indole-sulfonamide framework offers a versatile platform for creating potent and selective kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing the physicochemical properties of the molecule.[4]

This application note provides a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from the versatile building block, 7-bromo-1H-indole-3-sulfonyl chloride. We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the potential for these compounds to target key oncogenic kinases such as c-Met and VEGFR-2.

Synthetic Strategy: Leveraging the Reactivity of 7-bromo-1H-indole-3-sulfonyl chloride

The core of our synthetic approach lies in the facile reaction of 7-bromo-1H-indole-3-sulfonyl chloride with a diverse range of primary and secondary amines. This nucleophilic substitution reaction at the sulfonyl chloride moiety allows for the rapid generation of a library of 7-bromo-1H-indole-3-sulfonamides with varied substituents. The bromine atom at the 7-position of the indole ring serves as a valuable handle for further structural modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

The general synthetic scheme is outlined below:

Synthetic_Scheme reagent 7-bromo-1H-indole-3-sulfonyl chloride product 7-bromo-1H-indole-3-sulfonamide Library reagent->product Sulfonamide Formation amine Primary or Secondary Amine (R1R2NH) base Base (e.g., Pyridine, TEA) Sulfonamide Formation Sulfonamide Formation base->Sulfonamide Formation solvent Anhydrous Solvent (e.g., DCM, THF) solvent->Sulfonamide Formation

Caption: General synthetic workflow for the preparation of a 7-bromo-1H-indole-3-sulfonamide library.

This one-step reaction is typically high-yielding and allows for the introduction of a wide variety of chemical functionalities, which can be tailored to probe the specific sub-pockets of the target kinase's ATP-binding site.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-bromo-1H-indole-3-sulfonamides

This protocol describes a general method for the synthesis of 7-bromo-1H-indole-3-sulfonamides from 7-bromo-1H-indole-3-sulfonyl chloride and a representative primary amine.

Materials:

  • 7-bromo-1H-indole-3-sulfonyl chloride

  • Substituted primary or secondary amine (e.g., 4-methoxyaniline)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Addition of Base: Add anhydrous pyridine or TEA (1.5 equivalents) to the amine solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 7-bromo-1H-indole-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the stirring amine/base mixture over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-1H-indole-3-sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Targeting Key Oncogenic Kinases: c-Met and VEGFR-2

The 7-bromo-1H-indole-3-sulfonamide scaffold is a promising starting point for the development of inhibitors targeting receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, angiogenesis, and metastasis. Two such high-value targets are c-Met and VEGFR-2.

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in a wide range of human cancers and is associated with poor prognosis.[2][5] It plays a crucial role in tumor cell proliferation, survival, motility, and invasion.[2][5][6]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][7]

The general structure of the synthesized inhibitors allows for key interactions within the ATP-binding pockets of these kinases. The indole nitrogen can act as a hydrogen bond donor, while the sulfonamide oxygen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP.

Illustrative Signaling Pathways

cMet_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis_cMet Angiogenesis cMet->Angiogenesis_cMet Inhibitor 7-Bromo-1H-indole- 3-sulfonamide Derivative Inhibitor->cMet inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling pathway and the point of intervention by a 7-bromo-1H-indole-3-sulfonamide inhibitor.

VEGFR2_Signaling cluster_downstream_vegfr Downstream Signaling cluster_outcomes_vegfr Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v RAS_v RAS VEGFR2->RAS_v Inhibitor 7-Bromo-1H-indole- 3-sulfonamide Derivative Inhibitor->VEGFR2 inhibits PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v Migration_v Migration PKC->Migration_v Permeability_v Vascular Permeability PKC->Permeability_v AKT_v AKT PI3K_v->AKT_v Survival_v Survival AKT_v->Survival_v RAS_v->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Proliferation_v Endothelial Cell Proliferation ERK_v->Proliferation_v

Sources

Troubleshooting & Optimization

optimizing base selection for indole-3-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for Indole-3-Sulfonyl Chloride Reactions Ticket ID: ISC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for indole-3-sulfonyl chloride (I-3-SC) chemistry. Users frequently report "black tar" formation or low yields when reacting this reagent with amines or alcohols.

The Core Problem: I-3-SC reagents possess a "self-destruct" mechanism. The indole ring is electron-rich, while the sulfonyl chloride is electron-deficient.

  • If N1 is unsubstituted (N-H): The proton is acidic (

    
     in DMSO). Strong bases deprotonate N1, pushing electron density to C3, ejecting 
    
    
    
    and chloride. This leads to rapid decomposition.[1]
  • If Base is too weak: The reaction with the nucleophile is too slow, allowing ambient moisture to hydrolyze the sulfonyl chloride to the sulfonic acid (which is unreactive toward amines).

The Solution: Base selection must be tuned to the N-protection status of your indole and the nucleophilicity of your coupling partner.

Base Selection Decision Matrix

Do not use a "one-size-fits-all" base. Use this matrix to select the optimal reagent for your specific substrate.

Indole Status Nucleophile Recommended Base Solvent System Risk Profile
Unprotected (N-H) Primary AminesPyridine (excess)DCM or PyridineLow. Pyridine buffers HCl but is too weak to deprotonate Indole-N1.
Unprotected (N-H) AlcoholsDABCO or 2,6-Lutidine DCM / THFMedium. Requires a base stronger than pyridine to activate alcohol, but hindered enough to avoid N1 deprotonation.
Protected (N-Me, N-Boc) AminesTEA or DIPEA DCM / THF / DMFLow. With N1 blocked, standard tertiary amines are safe and efficient.
Protected (N-Me, N-Boc) AlcoholsNaH or LiHMDS THF (Anhydrous)High. Alkoxide formation is required. Ensure I-3-SC is added after alkoxide generation at low temp.
Any Amino Acids (aq)Na2CO3 / NaHCO3 Water / Dioxane (1:1)Medium. Biphasic Schotten-Baumann conditions. Work fast to beat hydrolysis.

The "Why": Mechanistic Failure Modes

Understanding why your reaction failed is the only way to fix it. The diagram below illustrates the competing pathways between successful sulfonylation and base-mediated decomposition (Desulfonylation).

Decomposition_Mechanism Start Indole-3-SO2Cl (Unprotected) Base_Strong Strong Base (e.g., NaH, excess TEA) Start->Base_Strong Incorrect Choice Base_Weak Optimized Base (e.g., Pyridine) Start->Base_Weak Correct Choice Deprotonation N1 Deprotonation (Indolyl Anion) Base_Strong->Deprotonation Fast Nu_Attack Nucleophilic Attack (R-NH2) Base_Weak->Nu_Attack Activates Nu Elimination Elimination of SO2 Deprotonation->Elimination Electron Push from N1 Decomp Decomposition (Polymer/Tar) Elimination->Decomp Irreversible Product Indole-3-Sulfonamide (Target) Nu_Attack->Product Substitution

Figure 1: The "Desulfonylation Trap." Strong bases trigger N1 deprotonation, leading to the ejection of sulfur dioxide and decomposition into intractable tars.

Standardized Protocol: Sulfonylation of Amines

Applicability: Reaction of Unprotected Indole-3-Sulfonyl Chloride with Primary/Secondary Amines.

Reagents
  • Reagent A: Indole-3-sulfonyl chloride (freshly prepared or stored at -20°C).

  • Reagent B: Amine (1.1 equiv).

  • Base: Pyridine (3.0 equiv) OR DIPEA (1.5 equiv) only if temp < 0°C.

  • Solvent: Anhydrous DCM (0.1 M concentration).

Step-by-Step Workflow
  • Preparation (Critical):

    • Dry all glassware. Moisture is the enemy.

    • Dissolve the Amine and Base in DCM first. Cool to 0°C .

    • Why? Pre-mixing the base buffers the system. Cooling suppresses the rate of desulfonylation.

  • Addition:

    • Dissolve Indole-3-sulfonyl chloride in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine/base mixture over 10-15 minutes.

    • Checkpoint: The solution may turn yellow/orange. If it turns dark brown/black immediately, the base concentration is too high or the temperature is too high.

  • Reaction:

    • Allow to warm to Room Temperature (RT) only after 1 hour at 0°C.

    • Monitor by TLC/LCMS.

    • Target Time: Most reactions complete within 2-4 hours.

  • Quench:

    • Quench with 1M HCl (aq). This removes excess pyridine/amine and stops hydrolysis.

    • Extract with DCM. Wash with brine.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar within 10 minutes. What happened?

Diagnosis: Base-Mediated Desulfonylation. You likely used a base that was too strong (like TEA or NaH) with an unprotected indole, or you added the base to the sulfonyl chloride without the amine present. Fix: Switch to Pyridine as the base. Alternatively, protect the indole nitrogen (e.g., N-Boc) prior to sulfonylation. The N-protecting group prevents the electron push that ejects


.
Q2: I see the starting material (Indole) in my LCMS, but no product.

Diagnosis: Complete Decomposition. Unlike typical reactions where "Starting Material" means unreacted reagent, here, "Indole" is actually the decomposition product of Indole-3-sulfonyl chloride (after losing


 and 

). Fix: Your sulfonyl chloride reagent was likely bad before you started. Indole-3-sulfonyl chloride degrades at room temperature. Always synthesize it fresh from Indole + Chlorosulfonic acid, or store commercial stocks at -80°C under argon.
Q3: I see a peak with Mass = Product + 17 (or +18).

Diagnosis: Hydrolysis. You have formed the sulfonic acid (


) instead of the sulfonamide.
Fix:  Your solvent was wet, or your base was too weak to drive the amidation before moisture attacked.
  • Dry DCM over

    
     or molecular sieves.
    
  • Increase the equivalents of amine.

Q4: Can I use DMAP to accelerate the reaction?

Diagnosis: Risky. While DMAP forms a reactive N-sulfonyl pyridinium salt, it is also nucleophilic enough to cause side reactions with the indole ring at C2. Fix: Use N-Methylimidazole (NMI) as a milder catalyst if kinetics are sluggish, but only at 1-5 mol%.

Workflow Visualization

Use this logic flow to determine your experimental setup.

Workflow_Logic Start Start: Indole-3-SO2Cl Reaction Check_Prot Is Indole N-Protected? Start->Check_Prot Yes_Prot Yes (N-Boc, N-Me) Check_Prot->Yes_Prot No_Prot No (N-H) Check_Prot->No_Prot Route_A Route A: Standard Bases (TEA, DIPEA) Solvent: DCM or THF Yes_Prot->Route_A Route_B Route B: Mild Bases (Pyridine, NaHCO3) Temp: < 0°C No_Prot->Route_B Check_Nu Nucleophile Type? Route_A->Check_Nu Route_B->Check_Nu Nu_Amine Amine Check_Nu->Nu_Amine Nu_Alc Alcohol Check_Nu->Nu_Alc Action_Amine Add Amine + Base, then dropwise SO2Cl Nu_Amine->Action_Amine Action_Alc Pre-form Alkoxide (NaH) (Only if N-Protected!) Nu_Alc->Action_Alc

Figure 2: Experimental Design Logic. Note that reacting alcohols with unprotected indole-3-sulfonyl chloride is highly discouraged due to the conflicting need for strong base activation.

References

  • Synthesis of Sulfonamides via Sulfonyl Chlorides

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 76(17), 7229–7234.

  • Indole Stability and Decomposition Mechanisms

    • Lifshitz, A., et al. (2005). Isomerization and Decomposition of Indole. The Journal of Physical Chemistry A, 109(5), 836–844. (Mechanistic insight into N-H cleavage).
  • Protecting Group Strategies for Indoles

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on N-protection stability).
  • Pyrylium Salt Activation (Alternative to Sulfonyl Chlorides)

    • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • General Sulfonyl Chloride Reactivity

    • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides.

Sources

Technical Support Center: Minimizing Side Reactions at the C-2 Position of the Indole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in synthetic chemistry: controlling reactivity at the C-2 position of the indole ring. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] However, its rich electron density and multiple reactive sites can lead to a variety of side reactions, complicating synthetic routes and reducing yields.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve your desired C-2 functionalization with high selectivity and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution occurring at the C-3 position instead of the desired C-2 position?

This is the most common regioselectivity issue encountered with indoles. The C-3 position is inherently more electron-rich and thus more nucleophilic than the C-2 position, making it the preferred site for electrophilic attack.[3][4][5]

Troubleshooting:

  • Steric Hindrance at C-3: If your indole substrate is unsubstituted at C-3, consider introducing a bulky substituent at this position to sterically block electrophilic attack. This can redirect the electrophile to the C-2 position.[6]

  • N-Protection with a Directing Group: The installation of a directing group on the indole nitrogen is a powerful strategy to favor C-2 functionalization.[7] Groups like pyridylsulfonyl, pivaloyl, or specific carbamates can coordinate with a transition metal catalyst, bringing it into proximity with the C-2 C-H bond and facilitating activation at that site.[8]

  • Transition Metal-Catalyzed C-H Activation: Many modern methods utilize transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to achieve regioselective C-H activation at the C-2 position.[9][10][11] These methods often proceed through a different mechanism than classical electrophilic aromatic substitution and can override the inherent C-3 preference.[10]

Q2: I am observing significant amounts of N-acylation during my Friedel-Crafts reaction. How can I promote C-2 acylation?

The nitrogen atom of the indole ring is also nucleophilic and can compete with the carbon atoms for the acylating agent, especially with highly reactive acyl halides or anhydrides.[3]

Troubleshooting:

  • Protect the Indole Nitrogen: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group, such as Boc, Ts, or SEM, prior to the acylation reaction.[12][13][14] This eliminates the nucleophilicity of the nitrogen.

  • Choice of Lewis Acid and Solvent: The choice of Lewis acid can influence the regioselectivity. Milder Lewis acids may favor C-acylation over N-acylation. Additionally, the order of addition can be critical; adding the indole to a pre-formed complex of the acylating agent and Lewis acid can sometimes minimize N-acylation.[15][16]

  • Directed C-H Acylation: As with other electrophilic substitutions, employing a directing group on the nitrogen in conjunction with a transition metal catalyst can facilitate direct and selective C-2 acylation.

Q3: My Mannich reaction is yielding the C-3 substituted product (Gramine analog). How can I achieve C-2 aminomethylation?

The classical Mannich reaction with formaldehyde and a secondary amine overwhelmingly favors the C-3 position of unsubstituted indoles.[17][18][19]

Troubleshooting:

  • Block the C-3 Position: If the C-3 position is substituted, the Mannich reaction can be directed to the C-2 position.[17]

  • Alternative C-2 Directed Reactions: Direct C-2 aminomethylation is challenging via the traditional Mannich reaction. Consider alternative strategies for introducing a C-2 aminomethyl group, such as C-2 lithiation followed by quenching with an appropriate electrophile, or a transition-metal-catalyzed C-H amination approach.

Q4: I am attempting a C-2 lithiation, but I'm getting a mixture of products or decomposition. What are the key parameters to control?

Directed ortho-metalation (DoM) via C-2 lithiation is a powerful tool for C-2 functionalization, but it is sensitive to reaction conditions.[20]

Troubleshooting:

  • N-Protection is Crucial: The acidic N-H proton must be replaced with a protecting group. The choice of protecting group can influence the efficiency and regioselectivity of the lithiation.[12][13][20] The pivaloyl group is known to protect both the N-1 and C-2 positions due to steric hindrance, directing functionalization to other positions.[8]

  • Base and Temperature Control: The choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are critical. Low temperatures (typically -78 °C) are essential to prevent side reactions and decomposition. The strength of the base should be sufficient to deprotonate the C-2 position without causing other unwanted reactions.

  • Solvent Effects: The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.

Troubleshooting Guides

Guide 1: Overcoming C-3 Selectivity in Electrophilic Additions

Problem: Your reaction consistently yields the C-3 isomer as the major product when targeting C-2 functionalization.

Root Cause Analysis: The kinetic product of electrophilic attack on the indole ring is the C-3 substituted product due to the higher electron density at this position.

Solutions Workflow:

G start Start: C-3 Product Observed c3_sub Is C-3 position available for substitution? start->c3_sub yes_c3_sub Yes c3_sub->yes_c3_sub Yes no_c3_sub No c3_sub->no_c3_sub No block_c3 Strategy 1: Introduce a bulky substituent at C-3 yes_c3_sub->block_c3 n_protection Strategy 2: Employ N-protection with a C-2 directing group yes_c3_sub->n_protection tm_cat Strategy 3: Utilize transition-metal catalyzed C-H activation yes_c3_sub->tm_cat re_evaluate Re-evaluate reaction conditions (catalyst, solvent, temp) no_c3_sub->re_evaluate success Success: C-2 Product Achieved block_c3->success n_protection->success tm_cat->success re_evaluate->success

Caption: Decision workflow for addressing C-3 selectivity.

Detailed Protocol: Palladium-Catalyzed C-2 Arylation of N-Protected Indoles

This protocol exemplifies the use of a directing group and transition metal catalysis to achieve C-2 selectivity.

  • N-Protection: To a solution of your indole (1.0 equiv) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, 1.2 equiv) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), 1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-SEM protected indole.

  • C-2 Arylation: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the N-protected indole (1.0 equiv), the arylating agent (e.g., an aryl halide, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane, toluene).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the C-2 arylated indole.

Guide 2: Preventing Dimerization and Polymerization under Acidic Conditions

Problem: During acid-catalyzed reactions (e.g., Friedel-Crafts), you observe the formation of insoluble materials and a significant decrease in the yield of the desired product.

Root Cause Analysis: The electron-rich indole ring is susceptible to protonation, which can initiate oligomerization or polymerization, especially under strongly acidic conditions.

Solutions and Preventative Measures:

StrategyRationaleRecommended Conditions
Use Milder Lewis Acids Strong Lewis acids can promote side reactions. Milder alternatives can still activate the electrophile without causing extensive indole decomposition.ZnCl₂, InCl₃, Bi(OTf)₃, Sc(OTf)₃
Control Stoichiometry Using a stoichiometric excess of the Lewis acid can be detrimental. Catalytic amounts are often sufficient.0.1 - 0.3 equivalents of Lewis acid
Low Temperature Running the reaction at lower temperatures can slow down the rate of polymerization relative to the desired reaction.-20 °C to 0 °C
N-Protection Electron-withdrawing protecting groups on the nitrogen can decrease the overall nucleophilicity of the indole ring, making it less prone to polymerization.N-Tosyl (Ts), N-Benzenesulfonyl (Bs)

Advanced Strategies for Selective C-2 Functionalization

For researchers facing persistent challenges or seeking cutting-edge solutions, several advanced methodologies have emerged.

Transition-Metal Catalyzed C-H Activation

This has become a cornerstone for regioselective indole functionalization.[11] By employing catalysts based on metals like rhodium, ruthenium, and palladium, direct C-H bond cleavage at the C-2 position can be achieved, often with the assistance of a directing group on the indole nitrogen.[7][9][21]

G indole N-DG-Indole intermediate1 Coordinative Intermediate indole->intermediate1 catalyst [M-L] Catalyst catalyst->intermediate1 coupling_partner Coupling Partner (E+) intermediate2 C-H Activation at C-2 intermediate1->intermediate2 Directed C-H Activation intermediate3 Reductive Elimination intermediate2->intermediate3 Reaction with E+ product C-2 Functionalized Indole intermediate3->product Product Formation

Sources

scale-up challenges for 7-bromoindole sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Chemical Process Safety Group Subject: Troubleshooting & Optimization for 7-Bromoindole-3-Sulfonyl Chloride Synthesis

Executive Summary

The synthesis of 7-bromoindole-3-sulfonyl chloride is a deceptive operation. While the chemistry appears straightforward (


 chlorosulfonation), the scale-up is fraught with hazards, primarily thermal runaway and rapid hydrolysis. The 7-bromo substituent introduces an inductive withdrawing effect that slightly deactivates the ring compared to the parent indole, requiring tighter kinetic control to prevent polymerization (black tar formation) while ensuring full conversion.

This guide moves beyond standard literature, offering field-proven troubleshooting for the three critical phases: Reaction (The Cook), Quench (The Crash), and Isolation (The Crunch).

Part 1: The Reaction (Chlorosulfonation)[1][2][3][4]

The Core Challenge: Indoles are acid-sensitive. In the presence of strong acid (Chlorosulfonic acid,


), they are prone to dimerization and polymerization. The reaction must be kept cold enough to prevent degradation but warm enough to drive the conversion from the intermediate sulfonic acid to the sulfonyl chloride.
Standard Protocol Baseline (for Reference)
  • Reagents: 7-Bromoindole (1.0 equiv),

    
     (3.0–5.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) is preferred over neat reactions for heat management on scale.

  • Temperature: Addition at -5°C to 0°C; Aging at 20°C.

Troubleshooting & FAQs

Q: The reaction mixture turned into a solid black mass (Tar). What happened? A: You likely experienced a thermal runaway . Indole polymerization is exothermic.

  • Diagnosis: If the internal temperature spiked >10°C during addition, the acid catalyzed the polymerization of the indole before sulfonation could protect the ring.

  • Scale-Up Fix:

    • Dilution: Do not run neat on scales >10g. Use DCM (10V).

    • Reverse Addition: For >100g scales, consider adding a solution of the indole into the pre-cooled acid. This ensures the indole is immediately overwhelmed by acid (sulfonating it quickly) rather than the acid being overwhelmed by indole (triggering polymerization).

Q: I have high conversion to the Sulfonic Acid, but low conversion to the Sulfonyl Chloride. A: The reaction stalled at the intermediate zwitterion.

  • Mechanism:

    
    . The second step requires excess 
    
    
    
    to act as a dehydrating agent.
  • Fix:

    • Increase

      
       equivalents to 5.0.
      
    • Extend the room temperature aging time (2–4 hours).

    • Caution: Do not heat >40°C to force this; you will desulfonate or decompose the 7-bromo moiety.

Part 2: The Quench (Safety Critical)

The Core Challenge: Quenching excess


 releases massive amounts of 

and heat. If done incorrectly, the product hydrolyzes back to the water-soluble sulfonic acid, resulting in near-zero yields.
Workflow Visualization

QuenchLogic Start Crude Reaction Mixture (Product + Excess ClSO3H) Decision Quench Method? Start->Decision Direct Add Water to Reaction Decision->Direct Don't Do This Reverse Add Reaction to Ice/Water Decision->Reverse Correct Protocol ResultBad Violent Exotherm HCl Explosion Hydrolysis to Acid Direct->ResultBad ResultGood Controlled Precipitation Product Trapped as Solid Reverse->ResultGood

Caption: Figure 1. The "Reverse Quench" is mandatory for sulfonyl chlorides to manage exotherm and prevent hydrolysis.

Troubleshooting & FAQs

Q: Upon quenching, I see a precipitate, but it dissolves/oils out immediately. A: This is likely hydrolysis . The heat generated by quenching the acid warmed the mixture, allowing water to attack the sulfonyl chloride.

  • Fix:

    • Temperature Control: The quench mass must stay <5°C. Use dry ice in your water quench if necessary.

    • Agitation: High-speed stirring is required to disperse the viscous reaction mass into the water immediately.

    • Co-Solvent: Use Diglyme or DCM in the quench water. This keeps the product in an organic phase, protecting it from the aqueous acid.

Q: The quench generated so much HCl gas it overwhelmed our scrubber. A: A common scale-up oversight.

  • Calculation: 1 mole of excess

    
     generates 1 mole of 
    
    
    
    gas and 1 mole of
    
    
    instantly upon water contact.
  • Fix: Control the addition rate based on gas evolution, not just temperature. Use a caustic scrubber (NaOH) with a suck-back trap.

Part 3: Isolation & Stability

The Core Challenge: 7-Bromoindole-3-sulfonyl chloride is thermodynamically unstable. It wants to be a sulfonic acid.

Stability Data & Handling
ParameterSpecification/LimitReason
Filtration Speed < 30 MinutesProlonged contact with acidic mother liquor degrades the product.
Wash Solvent Cold Water (

)

Cold Hexane
Remove acid traces without dissolving the product.
Drying Temp

(Vacuum)
Heat causes desulfonylation (

loss).
Storage

under

Moisture sensitive. Shelf life is days/weeks, not months.
Troubleshooting & FAQs

Q: My isolated solid is turning pink/purple on the filter funnel. A: This is auto-catalytic decomposition . Trace acid left in the crystal lattice is catalyzing the decomposition.

  • Fix: You must wash the filter cake more thoroughly.

    • Protocol: Wash with ice-cold water until pH of filtrate is neutral.

    • Final Wash: Wash with cold pentane or hexane to remove water.

    • Emergency: If it turns purple, dissolve immediately in DCM, dry over

      
      , and re-precipitate or use immediately.
      

Q: Can I store the intermediate? A: Not recommended.

  • Strategy: It is best to telescope this material directly into the next step (e.g., sulfonamide formation). If you must store it, dissolve it in dry DCM or THF and freeze the solution. Solid storage often leads to "crusting" (hydrolysis on the surface).

Part 4: Diagnostic Flowchart

Troubleshooting Start Problem Detected Color Is the mixture Black/Tar? Start->Color Yield Is Yield Low (<50%)? Color->Yield No TarFix CAUSE: Thermal Runaway FIX: Dilute (10V DCM), Cool to -10°C, Slow Addition Rate Color->TarFix Yes Purity Is Product Pink/Purple? Yield->Purity No HydrolysisFix CAUSE: Hydrolysis during Quench FIX: Reverse Quench into Ice, Keep T < 5°C, Fast Filtration Yield->HydrolysisFix Yes Good Process Optimized Purity->Good No AcidFix CAUSE: Acid Trapped in Crystal FIX: Wash cake with Cold Water then Cold Hexane. Dry <30°C. Purity->AcidFix Yes

Caption: Figure 2. Rapid diagnostic logic for common failure modes in indole chlorosulfonation.

References
  • Reaction Safety & Calorimetry: Scale-Up Safety: Risks of Thermal Runaway in Chlorosulfonation. Stanford Environmental Health & Safety. Available at: [Link]

  • Continuous Processing Alternatives: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (PMC). Available at: [Link]

  • Chemical Stability Data: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link][1]

  • Indole Functionalization: Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles and 1-Phenylsulfonyl-1H-indoles Using Chlorosulfonic Acid.[2] ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 7-bromo-1H-indole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Structural Elucidation and NMR Benchmarking of 7-Bromo-1H-indole-3-sulfonyl chloride

Executive Summary & Application Context

7-bromo-1H-indole-3-sulfonyl chloride is a high-value heterocyclic building block, primarily utilized in the synthesis of selective 5-HT6 receptor antagonists and sulfonamide-based antimicrobials. Its structural integrity is defined by two critical functionalities: the electrophilic sulfonyl chloride moiety at C3 and the regioselective bromine handle at C7.

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of this compound against its precursor (7-bromoindole) and its regioisomers. It addresses the common analytical challenge: distinguishing the C7-substituted indole from the C5-isomer and identifying hydrolysis byproducts (sulfonic acids) arising from improper solvent handling.

Structural Elucidation & Shift Logic

To accurately interpret the NMR spectrum, one must understand the electronic perturbations caused by the functional groups.

  • The C3-Sulfonyl Chloride Effect: The

    
     group is a strong electron-withdrawing group (EWG). It significantly deshields the adjacent H2 proton , shifting it downfield (typically 
    
    
    
    ppm relative to the unsubstituted indole).
  • The C7-Bromine Effect: The bromine atom at position 7 exerts an inductive withdrawing effect but also influences the coupling constants of the benzene ring protons. Unlike 5-bromoindole, where the protons form a split pattern across the ring, 7-bromoindole derivatives display a distinct consecutive three-spin system (H4, H5, H6) .

Diagram 1: Structural Numbering & Shift Prediction Logic

G cluster_0 Coupling Logic (J-values) Struct 7-Bromo-1H-indole-3-sulfonyl chloride H2 H2 Proton (Deshielded by SO2Cl) ~8.1 - 8.4 ppm Struct->H2 NH NH Proton (Acidic, Broad) > 12.0 ppm Struct->NH Benzene Benzene Ring (H4, H5, H6) Consecutive System 7.2 - 7.9 ppm Struct->Benzene H4 H4: Doublet (J~8Hz) (Ortho to H5) Benzene->H4 H5 H5: Triplet (J~8Hz) (Ortho to H4 & H6) Benzene->H5 H6 H6: Doublet (J~8Hz) (Ortho to H5, Adj to Br) Benzene->H6

Caption: Electronic environment mapping of 7-bromo-1H-indole-3-sulfonyl chloride indicating key deshielding zones and coupling logic.

Comparative Data Analysis

The following table benchmarks the target molecule against its starting material and its common isomer. Note that chemical shifts are solvent-dependent; values below are standardized for DMSO-d6 unless noted, as sulfonyl chlorides are often analyzed in aprotic polar solvents to prevent rapid hydrolysis, though dry


 is preferred for resolution.
Table 1: Chemical Shift Comparison ( , ppm)
Proton Position7-Bromo-1H-indole-3-sulfonyl chloride (Target)7-Bromoindole (Precursor)5-Bromo-1H-indole-3-sulfonyl chloride (Isomer)
NH (H1) 12.5 - 13.0 (br s)11.3 (br s)12.5 - 13.0 (br s)
H2 8.15 - 8.35 (s/d)7.45 (t/d)8.20 (s/d)
H4 7.85 - 7.95 (d)7.58 (d)8.05 (d, J=2Hz) Meta coupled
H5 7.25 - 7.35 (t)6.98 (t)7.45 (dd)
H6 7.50 - 7.60 (d)7.35 (d)7.55 (d)
Key Distinction H5 is a Triplet H3 is present (~6.[1][2][3][4][5][6][7]5)H4 is a doublet (meta)

Critical Observation: The most reliable way to distinguish the 7-bromo from the 5-bromo isomer is the splitting pattern of the aromatic ring.

  • 7-Bromo: Shows a Doublet - Triplet - Doublet pattern (consecutive protons H4-H5-H6).

  • 5-Bromo: Shows a Doublet (meta) - Doublet of Doublets - Doublet pattern.

Experimental Protocol: Synthesis & Sample Preparation

The quality of the NMR spectrum for sulfonyl chlorides is directly tied to the dryness of the sample. Moisture converts the


 to 

, causing shifts to drift upfield and the appearance of broad acidic peaks.
Methodology: Chlorosulfonation of 7-Bromoindole
  • Reagents: 7-Bromoindole (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Condition: Anhydrous

    
     or neat (depending on scale), 
    
    
    
    to RT.
  • Quench: Pour onto crushed ice carefully (exothermic).

  • Isolation: Filter precipitate immediately or extract with EtOAc. Dryness is paramount.

Diagram 2: NMR Sample Preparation Workflow (Solvent Selection)

G Start Start: Purified Solid 7-bromo-1H-indole-3-sulfonyl chloride Check Is the sample completely dry? Start->Check Dry Dry under high vacuum (P2O5 desiccator, 2h) Check->Dry No Solvent Select Solvent Check->Solvent Yes Dry->Check CDCl3 CDCl3 (Anhydrous) Best for Resolution Risk: Aggregation Solvent->CDCl3 Standard DMSO DMSO-d6 (Ampoule) Best for Solubility Risk: H-bonding shifts NH Solvent->DMSO Polar/Insoluble Analysis Run 1H NMR (Wait < 10 mins after dissolution) CDCl3->Analysis DMSO->Analysis

Caption: Decision matrix for solvent selection to minimize hydrolysis and maximize resolution.

Troubleshooting & Artifacts

When analyzing the spectrum, be vigilant for these common artifacts:

  • The "Hydrolysis Drift": If the H2 peak shifts from 8.2 ppm to 7.9 ppm , your sulfonyl chloride has likely hydrolyzed to the sulfonic acid.

  • Solvent Peaks:

    • DMSO-d6: Residual peak at 2.50 ppm; Water at 3.33 ppm.

    • CDCl3: Residual peak at 7.26 ppm; Water at 1.56 ppm.

  • Rotamers: Sulfonyl chlorides can sometimes exhibit rotameric broadening at low temperatures, though less common than in amides.

References

  • Synthesis of Sulfonyl Chlorides: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH) / PMC. Link

  • Indole NMR Data: 1H NMR Chemical Shifts of Common Heterocycles. Chemistry LibreTexts. Link

  • Solvent Effects: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Pittsburgh / J. Org. Chem. Link

  • 7-Bromoindole Precursor Data: TargetMol Compound Dictionary - 7-Bromo-1H-indole. Link

Sources

Structural Elucidation of 7-Bromoindole-3-sulfonamides: A Comparative LC-MS/MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 7-bromoindole-3-sulfonamide scaffold represents a privileged structure, frequently utilized in the design of antiviral agents and kinase inhibitors. However, its structural characterization presents unique challenges due to the competing ionization sites (indole nitrogen vs. sulfonamide nitrogen) and the halogenic isotopic signature.

This guide provides a comparative analysis of the LC-MS/MS fragmentation patterns of 7-bromoindole-3-sulfonamides against their non-halogenated analogs. By synthesizing isotopic forensics with mechanistic fragmentation pathways, this document establishes a self-validating protocol for the rapid identification of this chemical series in complex biological matrices.

Isotopic Forensics: The Bromine Signature[1]

Before analyzing fragmentation, the presence of the 7-bromo substituent provides a definitive "isotopic fingerprint" that distinguishes this scaffold from unsubstituted indole sulfonamides.

The "Smoking Gun" Doublet

Unlike the singular molecular ion peak observed in non-halogenated compounds, 7-bromoindole-3-sulfonamides exhibit a characteristic 1:1 doublet at M (


Br) and M+2  (

Br).
Feature7-Bromoindole-3-sulfonamideUnsubstituted Indole-3-sulfonamide
Isotopic Pattern 1:1 Doublet (separated by 2 Da)Singlet (M+1 is ~10-15% of M due to

C)
Diagnostic Value High. Confirms presence of Br in parent and any fragment retaining the indole core.Low. Rely solely on accurate mass.
Mass Defect Negative mass defect contribution from Br.Standard organic mass defect.

Expert Insight: In metabolic stability studies, tracking this doublet allows you to instantly differentiate between metabolic cleavages that retain the indole core (doublet persists) versus those that cleave the sulfonamide tail (singlet appears, assuming the tail is non-halogenated).

Mechanistic Fragmentation Pathways (ESI+)

The fragmentation of sulfonamides in positive electrospray ionization (ESI+) is dominated by protonation of the nitrogen atoms and subsequent rearrangement.

Pathway A: The Extrusion (Rearrangement)

A hallmark of aryl sulfonamide fragmentation is the neutral loss of sulfur dioxide (


, 64 Da).[1][2] This is not a simple bond cleavage but often involves a rearrangement where the sulfonamide nitrogen migrates to the aromatic ring (ipso-substitution).
  • Mechanism:

    
    
    
  • Observation: The resulting ion is typically a 7-bromo-3-aminoindole derivative.

  • Isotopic Check: The product ion retains the 1:1 doublet , confirming the bromine is still attached to the core.

Pathway B: S-N Bond Cleavage

Direct cleavage of the sulfonamide bond yields distinct ions depending on charge retention.

  • Sulfonyl Cation Formation:

    
    
    
    • Charge remains on the indole-sulfonyl moiety.

    • Result: A high-mass fragment retaining the Br doublet.

  • Amine Formation:

    
     (if R' is basic)
    
    • Charge remains on the amine "tail" group.

    • Result: A lower-mass fragment that is likely a singlet (losing the Br signature).

Comparative Fragmentation Data
Fragment Ion Type7-Bromo Analog (

)
Unsubstituted Analog (

)
Mass Shift (

)
Precursor

393 / 395 (assuming R=Phenyl)315 +78 / +80
Core

329 / 331 (Doublet)251 +78 / +80
Indole Cation 195 / 197 (Doublet)117 +78 / +80
Amine Tail

Variable (Singlet)Variable (Singlet)0 (No Shift)

Visualizing the Pathway (Graphviz)

The following diagram illustrates the decision logic and fragmentation tree for identifying 7-bromoindole-3-sulfonamides.

FragmentationPathway Precursor Precursor [M+H]+ (1:1 Doublet @ m/z X, X+2) Rearrangement Rearrangement Intermediate Precursor->Rearrangement Proton Migration Frag_Sulfonyl Sulfonyl Cation: [Indole-SO2]+ (Retains 1:1 Doublet) Precursor->Frag_Sulfonyl S-N Cleavage (Charge on Core) Frag_Amine Amine Tail Ion: [R'-NH3]+ (Singlet - No Bromine) Precursor->Frag_Amine S-N Cleavage (Charge on Tail) Frag_SO2_Loss Product Ion: [M+H - SO2]+ (Amino-Indole Core) (Retains 1:1 Doublet) Rearrangement->Frag_SO2_Loss Loss of SO2 (64 Da) Indole_Core Indole Cation (m/z 195/197) (Loss of R-SO2) Frag_Sulfonyl->Indole_Core Loss of SO2

Figure 1: Proposed ESI+ fragmentation tree for 7-bromoindole-3-sulfonamides highlighting isotopic retention.

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following LC-MS/MS conditions are recommended. This protocol prioritizes the stabilization of the sulfonamide bond prior to CID (Collision Induced Dissociation).

A. Liquid Chromatography (LC)[4][5][6]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Bromo-analogs are significantly more lipophilic (later eluting) than unsubstituted analogs due to the halogen.

B. Mass Spectrometry (MS)[2][3][4][5][7][8][9][10][11][12][13]
  • Ionization: ESI Positive Mode (Preferred for structural elucidation).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile S-N bond).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe the molecular ion doublet

      
      .
      
    • Medium (25-35 eV): To drive the

      
       rearrangement.
      
    • High (>40 eV): To strip the substituents and observe the 7-bromoindole core (m/z 195/197).

C. Self-Validation Step
  • Inject Sample: Look for the doublet at the expected retention time.

  • Apply CE Ramp: If the doublet transitions to a fragment M-64 (also a doublet), the sulfonamide structure is confirmed.

  • Check Tail: Look for a singlet in the low mass range (amine tail). If found, the structure is fully validated.

References

  • Klagkou, K., et al. (2003).[3][4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • BenchChem Technical Guides. (2025). "The Signature of a Halogen: Isotopic Abundance of Bromine in Mass Spectrometry." Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns and Isotope Abundance." Link

Sources

Elemental Analysis Standards for Halogenated Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with halogenated indole scaffolds (e.g., melatonin analogs, antivirals, kinase inhibitors), establishing purity is a critical gatekeeping step. While High-Resolution Mass Spectrometry (HRMS) has gained popularity, peer-reviewed journals (ACS, RSC) and regulatory bodies still regard Elemental Analysis (EA) as the gold standard for bulk purity confirmation.

However, halogenated indoles present a "perfect storm" for analytical failure: the indole core is prone to charring (incomplete combustion), while halogens (F, Cl, Br, I) attack combustion tubes and interfere with detection. This guide compares the three primary methodologies for analyzing these compounds, providing a decision framework to ensure your data meets the rigorous ±0.4% acceptance criteria .

The Challenge: Why Halogenated Indoles Fail

Standard CHN analysis relies on flash combustion to convert organic matter into


, 

, and

. Halogenated indoles disrupt this process in two distinct ways:
  • The Refractory Core: Indoles are nitrogen-rich aromatics that tend to form graphitic "coke" or char rather than burning completely.

  • The Halogen Trap:

    • Fluorine: Reacts with silica combustion tubes to form volatile

      
      , leading to high results, and creates 
      
      
      
      , which corrodes detectors.
    • Chlorine/Bromine: Can form stable metallic halides with the tin encapsulation, preventing the release of the sample, or co-elute with water/nitrogen if not properly scrubbed.

Comparative Analysis of Methodologies

Method 1: Automated Dynamic Flash Combustion (The Industry Standard)

Best for: Routine purity confirmation of stable solids.

This is the modern "CHN" machine (e.g., Thermo FlashSmart, Elementar vario). For halogenated compounds, the standard setup will fail . Success requires specific catalytic additives and scrubbers.

FeaturePerformance DataNotes
Accuracy ±0.15% to ±0.30% (Optimized)Requires

additive to prevent charring.
Sample Size 1.5 – 3.0 mgMicrobalance precision is critical.
Throughput 5–10 mins per sampleAutomated.
Halogen Handling Requires Modification Must use specific reduction tubes (Silver wool/tungstate) to trap halogens.
Method 2: Schöniger Oxygen Flask Combustion + Ion Chromatography (The Specificity Specialist)

Best for: Isolating and quantifying the halogen content specifically, or when CHN fails repeatedly.

A "wet chemical" technique where the sample is burned in a pure oxygen atmosphere within a sealed flask, and gases are absorbed into a solution (e.g., NaOH/H2O2).[1]

FeaturePerformance DataNotes
Accuracy ±0.3% to ±0.5%Dependent on operator skill (manual titration or IC).
Sample Size 5.0 – 20.0 mgRequires significantly more material than Flash Combustion.
Throughput 30–45 mins per sampleLabor-intensive and manual.
Halogen Handling Excellent The gold standard for F, Cl, Br, I quantification.
Method 3: High-Resolution Mass Spectrometry (HRMS) (The Modern Proxy)

Best for: Precious samples (<1 mg) or unstable compounds.

While not a true "elemental analysis" of bulk purity, many journals now accept HRMS (


 ppm error) if EA is proven impossible due to instability.
FeaturePerformance DataNotes
Accuracy < 3 ppm (mass accuracy)Confirms identity, not bulk purity (solvents/inorganics are invisible).
Sample Size < 0.1 mgMinimal consumption.[2]
Throughput < 2 minsHigh throughput.
Halogen Handling Identification Only Excellent for confirming halogen presence via isotopic pattern, but cannot quantify % weight.

Decision Framework

The following logic flow illustrates how to select the correct method based on your specific indole compound's properties.

G Start Start: Halogenated Indole Sample IsStable Is sample stable & >5mg available? Start->IsStable CheckHalogen Which Halogen? IsStable->CheckHalogen Yes MethodHRMS Method 3: HRMS + NMR Integration IsStable->MethodHRMS No (Unstable/Precious) MethodFlash Method 1: Automated Flash Combustion (With Additives) CheckHalogen->MethodFlash Cl, Br, I (Standard) MethodFlask Method 2: Schöniger Flask + IC CheckHalogen->MethodFlask Fluorine (High Content) MethodFlash->MethodFlask If Results Fail (>0.4% dev)

Figure 1: Decision matrix for selecting the appropriate elemental analysis technique for halogenated indoles.

Experimental Protocol: Optimized Automated Combustion

Context: This protocol is designed for a Chlorinated Indole derivative using a standard Dumas-method analyzer (e.g., Thermo FlashSmart or Elementar). Objective: Achieve Carbon/Nitrogen values within ±0.4% of theoretical calculation.

Reagents & Materials
  • Encapsulation: Soft Tin Capsules (Pressed, not folded, to minimize air pockets).

  • Combustion Aid (The Secret Weapon): Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ).
    • Why: Indoles form refractory char.

      
       provides an oxygen-rich melt that breaks down graphitic carbon at 
      
      
      
      .
  • Standard: Acetanilide (Routine) or 1-Chloro-2,4-dinitrobenzene (Halogen match).

The Workflow

Workflow Weigh 1. Weighing (Microbalance) AddCat 2. Add Catalyst (10-15mg V2O5) Weigh->AddCat Seal 3. Encapsulate (Tin Capsule) AddCat->Seal Combust 4. Flash Combustion (1000°C + O2 Injection) Seal->Combust Scrub 5. Halogen Scrubbing (Silver Wool/Ag2WO4) Combust->Scrub Detect 6. TCD Detection (N2, CO2, H2O) Scrub->Detect

Figure 2: Optimized workflow for halogenated organic combustion.

Step-by-Step Procedure
  • System Conditioning: Ensure the combustion tube contains a fresh layer of Silver Tungstate on Magnesium Oxide . This is non-negotiable. The Ag binds the Chlorine (

    
    ) and the MgO absorbs Fluorine (
    
    
    
    ), preventing damage to the Thermal Conductivity Detector (TCD).
  • Weighing: Weigh 1.500 – 2.500 mg of the dried indole sample into a tin capsule.

    • Critical: If the sample is hygroscopic (common with indole salts), dry in a vacuum oven at

      
       for 4 hours prior.
      
  • The Additive: Add 10–15 mg of

    
      directly over the sample in the capsule.
    
    • Causality: Without this, the halogen may trap carbon in the ash. The

      
       ensures "flux" combustion.
      
  • Combustion Parameters:

    • Furnace Temp:

      
       (Left) / 
      
      
      
      (Right/Combustion).
    • Oxygen Injection: Increase standard dose by 20% (approx. 300 mL total volume) to ensure complete oxidation of the indole ring.

  • Data Analysis: Compare the result to the theoretical %C, %H, %N.

    • Acceptance: Result must be

      
      .
      

Expert Troubleshooting (The "Senior Scientist" Insight)

Problem: Low Carbon, High Nitrogen.[3]

  • Cause: Incomplete combustion.[1] The indole ring formed a carbide in the ash.

  • Fix: Increase the Oxygen injection time by 5 seconds and double the amount of

    
    .
    

Problem: High Hydrogen values in Fluorinated Indoles.

  • Cause: HF is reacting with the water trap or co-eluting.

  • Fix: Ensure your scrubber contains Magnesium Oxide . MgO reacts with HF to form

    
     (solid) and 
    
    
    
    . Note: This generates water, so you must account for the stoichiometry or use a specific "Fluorine Mode" on modern analyzers that compensates for this chemical shift.

Problem: Drift in results after 10 samples.

  • Cause: Halogen saturation. The silver wool/gauze in the reduction tube is saturated with Halogen.

  • Fix: Halogenated samples deplete reduction tubes 10x faster than standard organics. Replace the top 2cm of the reactor packing more frequently.

References

  • Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42265. Link

  • American Chemical Society (ACS). Author Guidelines for Publication: Characterization of New Compounds. (Standard requirement of ±0.4%). Link

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[4] Inorg. Chem. Front., 2021. Link

  • Elementar. CHNS analysis of fluorinated samples. Technical Note. Link

  • Schöniger, W. The Determination of Halogens in Organic Compounds.[5] Microchimica Acta, 1955.[1] (The foundational text for Flask Combustion).[6]

Sources

Technical Verification: Melting Point & Purity Profiling for 7-bromo-1H-indole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 7-bromo-1H-indole-3-sulfonyl chloride CAS: 2137914-27-1 (referenced as Intermediate A50 in patent literature) Application: Key intermediate for sulfonyl-based antiviral and anticancer scaffolds (e.g., Bcl-2 inhibitors).[1] Critical Quality Attribute (CQA): Melting point (MP) for this compound is a conditional purity indicator. Unlike stable crystalline solids, this sulfonyl chloride is prone to hydrolysis and thermal decomposition.

Expert Insight: Researchers often mistake the high melting point of the hydrolyzed byproduct (sulfonic acid) for the target compound. A "sharp, high MP" (>150°C) usually indicates failed storage (decomposition), not high purity. The target compound is typically a low-melting solid or viscous oil that solidifies upon deep cooling.[1]

Technical Profile & Physical Properties[2][3][4]

PropertySpecificationNotes
Structure Indole core, 7-Br, 3-SO₂ClElectrophilic center at S-atom; highly moisture sensitive.[1]
Physical State Off-white low-melting solid or viscous oilOften solidifies only at <4°C or after removal of trace solvents.[1]
Melting Point (Target) Undefined / Low (< 60°C) Caution: No definitive literature MP exists due to thermal instability.
Melting Point (Impurity) > 200°C (Decomp.) Indicates hydrolysis to 7-bromo-1H-indole-3-sulfonic acid.[1]
Solubility DCM, THF, Ethyl AcetateReacts violently with alcohols/water.
Storage -20°C, Inert Atmosphere (Ar/N₂)Hydrolyzes in air within minutes to hours.[1]
Comparative Analysis: Why MP Varies

The observed melting point is a function of thermal history and moisture exposure .

  • Freshly Synthesized (High Purity): Waxy solid or oil. MP is often suppressed by trace solvent (thixotropic behavior).

  • Aged/Exposed (Degraded): Powder. High MP. This is the sulfonic acid derivative formed by reacting with atmospheric moisture.

  • Starting Material (7-Bromoindole): Distinct MP of 41–44°C . If your product melts sharply here, the chlorosulfonation failed.

Experimental Protocol: Verification Strategy

Do not rely on MP alone. Use this self-validating workflow to confirm identity.

Step 1: Visual & Physical Inspection
  • Observation: Is the sample a free-flowing white powder or a sticky/waxy solid?

    • Sticky/Waxy: Likely Intact Sulfonyl Chloride .

    • Dry Powder: Potential Hydrolysis Product (Sulfonic Acid).[2][3]

Step 2: Modified Melting Point Determination (Sealed Capillary)

Standard open-capillary methods cause hydrolysis during heating, yielding false high values.[1]

  • Preparation: Load sample into a capillary tube inside a glovebox or under a cone of dry Nitrogen.

  • Sealing: Flame-seal the capillary immediately to exclude atmospheric moisture.[1]

  • Ramping: Heat rapidly (10°C/min) to minimize thermal decomposition before the melt.

  • Interpretation:

    • Melt < 60°C: Consistent with Sulfonyl Chloride.

    • Melt > 150°C: Consistent with Sulfonic Acid (Degraded).

Step 3: Definitive Identity (NMR)

Use the following literature data (derived from Patent WO2018122232) for confirmation.

  • Solvent: Benzene-d₆ (Preferred to avoid reaction) or CDCl₃ (Must be acid-free/dry).[1]

  • Key Shifts (600 MHz, Benzene-d₆):

    • 
       8.03 (dd, J = 8.8, 5.3 Hz, 1H)[4]
      
    • 
       7.33 (d, J = 2.9 Hz, 1H)[4]
      
    • 
       6.88 – 6.89 (m, 1H)[1][4]
      
    • 
       6.44 (dd, J = 9.1, 2.3 Hz, 1H)[4]
      
    • 
       6.36 (s, 1H, NH)[1]
      

Degradation & Quality Control Pathways

The following diagram illustrates the critical degradation pathway that confuses melting point analysis.

G Start 7-Bromoindole (Starting Material) Reaction Chlorosulfonation (HSO3Cl) Start->Reaction Synthesis MP: 41-44°C MP: 41-44°C Start->MP: 41-44°C Target 7-bromo-1H-indole-3-sulfonyl chloride (Target Product) Reaction->Target Isolation (Dry) Moisture + H2O (Atmospheric Moisture) Target->Moisture Exposure MP: Low/Waxy (<60°C) MP: Low/Waxy (<60°C) Target->MP: Low/Waxy (<60°C) Degraded 7-bromo-1H-indole-3-sulfonic acid (Impurity) Moisture->Degraded Hydrolysis (Rapid) MP: High (>200°C) MP: High (>200°C) Degraded->MP: High (>200°C)

Figure 1: Synthesis and degradation pathway showing the shift in physical properties upon hydrolysis.[1]

Troubleshooting & Handling Guide

ObservationDiagnosisAction Required
Sample is a white powder, MP > 200°C Total Hydrolysis Discard. The sulfonyl chloride has converted to sulfonic acid.[2][3]
Sample melts at 42°C Unreacted Starting Material Re-purify. The chlorosulfonation was incomplete.
Sample is an oil, solidifies in freezer Good Quality Proceed immediately to next step (e.g., sulfonamide formation).
NMR shows broad peaks in CDCl₃ Acidic Decomposition Filter CDCl₃ through basic alumina or use Benzene-d₆.[1]

References

  • UCB Pharma GmbH. (2018). Pyrimidin-2-yl sulfonamide derivatives. WO 2018/122232 A1. (Provides NMR characterization for Intermediate A50/XII-14).

  • Sigma-Aldrich. (n.d.).[1] 7-Bromoindole Product Sheet. (Provides physical properties of starting material).

  • BenchChem. (2025).[2] Preventing decomposition of sulfonyl chloride during reaction. (General handling of moisture-sensitive sulfonyl chlorides).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.